N-Isopropyl-3,5-dimethylaniline
Description
Contextualizing the Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline and its derivatives are a cornerstone of modern organic chemistry, serving as crucial building blocks and intermediates in a vast array of chemical syntheses. wisdomlib.orgrsc.org These aromatic amines are fundamental to the production of numerous commodity chemicals, including polymers, dyes, and agrochemicals. rsc.orgncert.nic.in Their significance extends into materials science and fine organic synthesis, where they are indispensable starting materials. rsc.org
In the realm of pharmaceuticals, aniline derivatives are integral to the structure of many biologically active compounds and drugs. rsc.orgncert.nic.inrsc.org For instance, the secondary amino group characteristic of some aniline derivatives is found in biologically active compounds like adrenaline and ephedrine, which are used to manage blood pressure, while the synthetic amino compound novocaine is a staple anaesthetic in dentistry. ncert.nic.in The versatility of the aniline scaffold allows for the synthesis of diverse molecular architectures, making it a privileged structure in drug discovery and medicinal chemistry. rsc.org The continuous development of new synthetic methodologies, such as metal-free, three-component reactions to create meta-substituted anilines, underscores the ongoing effort to expand the chemical space accessible from these vital precursors. rsc.org
Fundamental Principles of Alkyl Substituent Influence on Aromatic Amine Properties
The chemical and physical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. libretexts.org Alkyl groups, in particular, play a critical role in modulating the reactivity and basicity of the amine.
Structurally, amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), depending on the number of organic substituents attached to the nitrogen atom. libretexts.orgresearchgate.net The nitrogen atom in these compounds is sp³ hybridized with a pyramidal geometry, possessing a lone pair of electrons that is central to their chemical behavior, especially their basicity. ncert.nic.in
Effect on Basicity: The basicity of an amine is largely determined by the availability of the nitrogen's lone pair of electrons to accept a proton. libretexts.orgquora.com
N-Alkylation: Alkyl groups attached directly to the nitrogen atom are electron-donating (a positive inductive effect, +I), which increases the electron density on the nitrogen. quora.compharmaguideline.com This enhanced electron density makes the lone pair more available for bonding, thus increasing the amine's basicity compared to ammonia (B1221849). libretexts.orgpharmaguideline.com In the gas phase, where solvation effects are absent, the basicity follows the order: tertiary > secondary > primary > ammonia. quora.comresearchgate.net However, in aqueous solutions, this order is altered due to solvation effects. The conjugate acid of a primary amine, with more hydrogen atoms, is better stabilized by hydrogen bonding with water than that of a tertiary amine. quora.com This leads to a different basicity order, for example: (CH₃)₂NH > CH₃NH₂ > (CH₃)₃N > NH₃. researchgate.net
Ring Alkylation: When alkyl groups are attached to the aromatic ring, they also exert an electron-donating effect, increasing the basic strength of the aniline derivative. ncert.nic.in Conversely, the aromatic ring itself is electron-withdrawing, which delocalizes the nitrogen's lone pair into the π-system of the ring, thereby decreasing the amine's basicity compared to aliphatic amines. libretexts.org
Steric Effects: Bulky alkyl groups, such as isopropyl, can introduce steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles and reduce the amine's nucleophilicity.
Scope and Academic Relevance of N-Isopropyl-3,5-dimethylaniline Research
This compound (CAS No. 52827-66-4) is a specific substituted aniline that embodies the principles of substituent effects. nih.govchemicalbridge.co.uk Its structure features a secondary amine with a bulky isopropyl group on the nitrogen and two methyl groups at the meta-positions (3 and 5) of the aniline ring.
The academic relevance of this compound lies in its potential use as a building block in organic synthesis. The 3,5-disubstituted pattern is of particular interest because meta-functionalization of anilines can be challenging to achieve through direct electrophilic substitution, which typically favors ortho- and para-products. rsc.org Therefore, compounds like 3,5-dimethylaniline (B87155) serve as valuable starting materials for creating specifically substituted molecules. chemicalbook.com The synthesis of this compound can be achieved through the N-alkylation of 3,5-dimethylaniline. prepchem.com
The combination of electronic and steric factors in this compound defines its unique chemical character. The two methyl groups on the ring increase its basicity relative to N-isopropylaniline, while the N-isopropyl group provides significant steric shielding. This steric hindrance can influence its reactivity in catalytic processes or be exploited to direct the regioselectivity of further synthetic transformations. Its availability from chemical suppliers indicates its use as a reagent and intermediate in targeted research and development efforts. chemicalbridge.co.ukambeed.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C₁₁H₁₇N | 163.26 | 52827-66-4 | Exact Mass: 163.13610 chemicalbridge.co.uk |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 108-69-0 | Boiling Point: 218 °C; Melting Point: 9.8-10.0 °C; Density: 0.97 g/cm³ wikipedia.orgsigmaaldrich.com |
| N-Isopropylaniline | C₉H₁₃N | 135.21 | 768-52-5 | Boiling Point: 207 °C; Flash Point: 82 °C; Refractive Index: 1.5380 at 20 °C nih.gov |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 | Boiling Point: 194 °C; Melting Point: 2 °C; Density: 0.956 g/mL wikipedia.org |
| 3,5,N,N-Tetramethylaniline | C₁₀H₁₅N | 149.23 | 4913-13-7 | Boiling Point: 226-228 °C; Density: 0.913 g/mL at 25 °C; Refractive Index: 1.544 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBVFMQPRKIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isopropyl 3,5 Dimethylaniline and Its Precursors
Regioselective N-Alkylation Approaches to N-Isopropyl-3,5-dimethylaniline
The introduction of an isopropyl group onto the nitrogen atom of 3,5-dimethylaniline (B87155) requires precise control to ensure mono-alkylation and prevent the formation of undesired byproducts. Reductive amination and direct N-alkylation using "hydrogen borrowing" catalysis are prominent methods for this transformation.
Examination of Alkylation Reagents and Reaction Conditions for Primary Amine Functionalization
The synthesis of secondary amines, such as this compound, from primary amines is a fundamental transformation in organic chemistry. One of the most common and efficient methods is reductive amination . youtube.com This process involves the reaction of a primary amine (3,5-dimethylaniline) with a ketone (acetone) to form an imine intermediate. masterorganicchemistry.comchemistrysteps.com The subsequent in-situ reduction of the imine yields the desired secondary amine. youtube.commasterorganicchemistry.com This method is highly favored as it avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents are required to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Common reagents used for this purpose include:
Sodium borohydride (B1222165) (NaBH₄) youtube.comorganic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comwikipedia.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com
The reaction is typically carried out under neutral or weakly acidic conditions, which facilitate the formation of the imine intermediate. wikipedia.org
An alternative, atom-economical approach is the direct N-alkylation of amines with alcohols, a process often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" method. mdpi.comwhiterose.ac.uk In this strategy, a catalyst temporarily oxidizes an alcohol (isopropanol) to the corresponding ketone (acetone). This ketone then reacts with the amine (3,5-dimethylaniline) to form an imine, which is subsequently reduced by the hydrogen "borrowed" by the catalyst in the initial oxidation step. mdpi.com This one-pot synthesis generates water as the only byproduct, making it an environmentally benign option. mdpi.com
Catalytic Systems and Their Efficacy in N-Alkylation Reactions
Catalysis is central to modern N-alkylation methodologies, offering high selectivity and efficiency. For reductive amination, the reaction is often catalyzed by acid. ncert.nic.in For hydrogen borrowing reactions, transition metal complexes are indispensable.
Ruthenium and Iridium-based catalysts have proven particularly effective for the N-alkylation of amines with alcohols. whiterose.ac.uk For instance, complexes like [Ru(p-cymene)Cl₂]₂ when used with bidentate phosphine (B1218219) ligands such as dppf (bis(diphenylphosphino)ferrocene) or DPEphos, actively catalyze the alkylation of primary amines. whiterose.ac.uk Similarly, iridium complexes, including those with Cp* ligands (pentamethylcyclopentadienyl), are highly effective for these transformations, promoting direct N-alkylation with complete regioselectivity. organic-chemistry.orgrsc.org
Palladium nanoparticles (Pd NPs) also serve as robust catalysts for the N-alkylation of amines with alcohols. mdpi.com These systems can operate efficiently, sometimes without the need for a base or other additives, which simplifies the purification process. mdpi.com The table below summarizes various catalytic systems employed in N-alkylation reactions relevant to the synthesis of secondary amines.
| Catalytic System | Amine Substrate | Alkylation Reagent | Key Features & Efficacy |
| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary Amines | Primary Alcohols | Active system for mono-alkylation; additive is crucial for good yield. whiterose.ac.uk |
| [Cp*IrCl₂]₂ / NaOH | 2-Aminoquinazolines | Alcohols | Affords N-exosubstituted products with 71–96% yields and complete regioselectivity. rsc.org |
| Pd Nanoparticles | Aniline (B41778) | Benzyl Alcohol | Provides high yields (up to 86%); can be performed solvent-free, generating only water as a byproduct. mdpi.com |
| (H₃O)₂[(W₆Cl₈)Cl₆]•6H₂O / SiO₂ | Piperidine, Aniline | Methanol (B129727) | Catalyzes selective N-methylation of various amines at elevated temperatures (>200 °C). elsevierpure.com |
Precursor Synthesis: Advanced Methods for 3,5-Dimethylaniline Production
The availability of high-purity 3,5-dimethylaniline (also known as 3,5-xylidine) is crucial for the synthesis of its N-isopropyl derivative. wikipedia.orgnih.govsigmaaldrich.com Several advanced methods have been developed for its production, moving beyond traditional routes to improve efficiency, safety, and environmental impact.
Dehydrogenation of Cycloalkanone Oximes via Heterogeneous Catalysis
A notable method for producing 3,5-dimethylaniline involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime. google.comgoogle.com This process represents a significant advancement over older methods, such as the reaction of sym-m-xylenol with ammonia (B1221849) at high temperature and pressure. google.comgoogle.com
In this patented method, 3,5-dimethyl-cyclohexenone oxime is passed in the gaseous phase over a heterogeneous catalyst at high temperatures. google.com Key parameters of this process include:
Reactant : 3,5-Dimethyl-cyclohexenone oxime.
Catalyst : A noble metal from the 8th subgroup of the Periodic Table, with palladium and platinum being particularly effective. google.comgoogle.com
Reaction Conditions : The reaction is conducted in the gas phase at temperatures ranging from 200°C to 500°C, with an optimal range often cited as 270°C to 380°C. google.comgoogle.com
Outcome : The process yields pure 3,5-dimethylaniline after distillation. google.com
This gas-phase catalytic dehydrogenation offers a more direct and technologically streamlined route to the desired aniline. google.com
Reductive Pathways for Aromatic Nitro Compounds
The reduction of aromatic nitro compounds is a classic and widely used method for the synthesis of anilines. For the production of 3,5-dimethylaniline, the corresponding starting material is 1,3-dimethyl-5-nitrobenzene .
Catalytic hydrogenation is the predominant industrial method for this transformation. This involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. airccse.com
Catalysts : Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this reduction. airccse.com Raney-Nickel is another viable catalyst. lookchem.comresearchgate.net
Reducing Agents : While hydrogen gas is standard, other hydrogen sources can be used in transfer hydrogenation, such as methanol. lookchem.comresearchgate.net Chemical reducing agents like sodium borohydride can also be employed, often in conjunction with a catalyst system. chemicalbook.com
Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol. airccse.com Conditions can be varied, with temperatures in the range of 343–403 K and hydrogen pressures from 4–10 bar being reported for Pd/C catalyzed reactions. airccse.com A study demonstrated the reduction of a nitrobenzene (B124822) to an aniline in water at 60°C using sodium borohydride and a magnetic nanocatalyst, achieving a 96% yield. chemicalbook.com
While effective, classic reduction methods using metals like iron, tin, or zinc in acid are often less chemoselective and can produce a mixture of products. airccse.com Modern catalytic hydrogenation offers higher selectivity and cleaner reaction profiles.
Scalable Synthetic Protocols in Fine Chemical Production
For the large-scale production of 3,5-dimethylaniline, synthetic protocols must be efficient, cost-effective, and environmentally sound. nbinno.com Several routes have been adapted for industrial-scale synthesis.
Amination of 3,5-Xylenol : This industrial process involves the reaction of 3,5-dimethylphenol (B42653) (3,5-xylenol) with ammonia at high temperatures and pressures over an alumina (B75360) catalyst. wikipedia.org While a proven method, it requires significant investment in high-pressure equipment. google.com
Gas-Phase Dehydrogenation of Oximes : The catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime, as described previously, is well-suited for continuous flow processing, a key element in modern, scalable chemical manufacturing. google.comgoogle.comacs.org Gas-phase reactions can offer advantages in terms of throughput and ease of product separation.
Multi-step Synthesis from Aryl Amines : A patented process describes the synthesis of 3,5-dimethylaniline starting from a different substituted aryl primary amine. google.com The route involves diazotization, coupling with 2,4-dimethylaniline, a second diazotization, and finally a reduction step. The inventors claim this method has advantages of mild reaction conditions, less environmental pollution, and lower equipment investment compared to the high-pressure xylenol amination process. google.com
The selection of a scalable protocol depends on factors such as raw material availability, energy costs, capital investment for specialized equipment, and increasingly, the environmental impact of the process. google.com
Exploration of Sustainable and Novel Synthetic Routes
The drive towards green chemistry has spurred the exploration of new synthetic pathways for N-alkylanilines that minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches focus on catalytic systems and alternative energy sources to improve the synthesis of the 3,5-dimethylaniline precursor and the subsequent N-isopropylation step.
Methylation Strategies Employing Green Reagents
The term "methylation" in the context of this compound can refer to the formation of the dimethylated aromatic ring of the precursor or the alkylation of the nitrogen atom. Sustainable strategies address both aspects by employing environmentally benign reagents and catalytic systems.
Traditionally, 3,5-dimethylaniline was prepared from m-xylenol sourced from coal tar, a process involving high temperatures and pressures. google.com Modern methods seek to replace these harsh conditions. One greener approach involves the catalytic reduction of the corresponding 3,5-dimethylnitrobenzene. Recent research has demonstrated the use of magnetic nanocatalysts in aqueous media for this transformation, offering high yields and easy catalyst separation. chemicalbook.com
For the N-alkylation step to form the final product, green chemistry principles advocate replacing toxic alkylating agents like alkyl halides with less hazardous alternatives such as alcohols or carbonates. mdpi.commdpi.com The direct N-alkylation of anilines using alcohols over heterogeneous catalysts is a prominent green route. Catalysts like zeolites or supported metal nanoparticles are favored as they are often reusable and can be operated in continuous flow systems, improving process efficiency. mdpi.comresearchgate.net For instance, the vapor-phase alkylation of aniline with methanol has been extensively studied using zeolite catalysts, achieving high conversion and selectivity. researchgate.net
Dimethyl carbonate (DMC) is recognized as a green methylating agent because it is non-toxic, biodegradable, and its use avoids the formation of inorganic salt by-products. nih.gov While the target compound is isopropyl-substituted, the principles of using carbonates extend to other alkylating agents like propylene (B89431) carbonate, which can serve as both a green solvent and reagent for N-alkylation under neat (solvent-free) conditions. mdpi.comnih.gov
| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Key Findings | Reference(s) |
| β Zeolite | Methanol | None (Vapor Phase) | 240-250 | High aniline conversion (>99%) and good selectivity to N,N-dimethylaniline (>86%). | researchgate.net |
| CrPO₄-AlPO₄ | Methanol | None (Vapor Phase) | 300-400 | N-methylation was a pseudo-first-order process; selectivity could be tuned by temperature. | researchgate.net |
| Raney-Ni® | Methanol | Methanol | 170 | One-pot synthesis from nitrobenzene; methanol acts as H-source, alkylating agent, and solvent. Yields up to 98%. | lookchem.com |
| Cu-Zr BNPs | Dimethyl Carbonate | None | 180 | Bimetallic nanoparticles showed high efficiency for selective N-methylation of various amines. | nih.gov |
| Pd/C & Rh/C | Cyclohexylamine | tert-Amyl Alcohol | 80-160 | Effective for reductive amination of phenolics to secondary amines. | mdpi.com |
| Ru-H complex | Primary Amines | Chlorobenzene | N/A | Catalytic deaminative coupling of two different primary amines to form unsymmetric secondary amines. | nih.gov |
Photochemical and Electrochemical Synthesis Advances
Recent advances in organic synthesis have harnessed alternative energy sources like light and electricity to drive chemical reactions, often providing unique reactivity and improved sustainability profiles.
Photochemical Synthesis Photochemistry, particularly visible-light photoredox catalysis, has emerged as a powerful tool for forming C–N bonds under mild conditions. polyu.edu.hk These reactions utilize a photocatalyst that, upon absorbing light, can initiate radical-based processes to couple amines with other molecules. researchgate.netrsc.org This approach avoids the need for high temperatures or harsh reagents. The development of heterogeneous photocatalysts, such as titanium dioxide and covalent organic frameworks, offers the added benefits of easy catalyst removal and recycling. rsc.org While specific photochemical routes to this compound are not yet widely documented, the general methodologies for photocatalytic amination and C–N coupling are highly applicable. polyu.edu.hk For example, photochemical reactions of N,N-dimethylanilines have been used to construct complex heterocyclic scaffolds. researchgate.net
Electrochemical Synthesis Electrochemistry provides another green synthetic tool, using electricity as a "traceless" reagent to replace chemical oxidants or reductants. rsc.org Anodic oxidation can generate reactive intermediates from stable precursors. acs.org Electrochemical methods have been successfully applied to synthesize various nitrogen-containing compounds, including secondary amines and N-heterocycles, often with high atom economy and under mild conditions. researchgate.netnih.gov The scalability of electrochemical reactions is also a significant advantage. rsc.org Mechanistic studies, often involving techniques like cyclic voltammetry, show that these reactions can proceed through radical intermediates formed directly at the electrode surface. nih.gov
| Feature | Photochemical Synthesis | Electrochemical Synthesis |
| Energy Source | Light (often visible) | Electricity |
| Key Component | Photocatalyst (homogeneous or heterogeneous) | Electrodes (e.g., carbon, platinum) |
| Mechanism | Typically involves generation of radical species via photoinduced electron transfer. rsc.org | Direct oxidation or reduction at an electrode surface to form reactive intermediates. nih.gov |
| Key Advantages | Mild reaction conditions, high selectivity, access to unique reaction pathways. polyu.edu.hk | Avoids chemical oxidants/reductants, high atom economy, excellent scalability. rsc.org |
| Typical Application | C-N bond formation, synthesis of heterocycles, C-H functionalization. rsc.orgrsc.org | Dehydrogenative coupling, synthesis of N-heterocycles, polymerization. researchgate.netresearchgate.net |
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives of a core molecule are fundamental to materials science and medicinal chemistry, allowing for the fine-tuning of physical, chemical, and biological properties. researchgate.netingentaconnect.com Aniline derivatives are particularly versatile building blocks. sci-hub.se
The synthesis of this compound derivatives can be achieved through several strategies. One of the most direct methods is to vary the starting aniline precursor. For example, by substituting 3,5-dimethylaniline with 3,5-diethylaniline (B13564627) or 3,4,5-trimethylaniline (B161109) in the N-isopropylation reaction, the corresponding N-isopropyl-3,5-diethylaniline or N-isopropyl-3,4,5-trimethylaniline can be obtained. prepchem.com This modular approach allows for systematic modification of the steric and electronic properties of the aromatic ring.
Further functionalization can create more complex derivatives. The secondary amine group itself is a reactive site for further chemical transformations. Moreover, the core structure can be incorporated into larger molecular systems. For instance, aniline derivatives are polymerized to create polyanilines (PANI), a class of conducting polymers. By modifying the aniline monomer, the resulting polymer's properties, such as solubility and sensor response to analytes like ammonia, can be tailored. rsc.org In medicinal chemistry, aniline scaffolds are frequently used to build complex molecules with specific biological activities. nih.gov Catalytic methods have also been developed to create amine-containing polymers with tunable properties for applications in materials science. acs.org
| Derivative Type | Synthetic Strategy | Precursors | Purpose of Derivatization | Reference(s) |
| Ring-Substituted Analogues | N-isopropylation of a different substituted aniline. | 3,5-Diethylaniline, Isopropanol | To modify steric bulk and lipophilicity. | prepchem.com |
| N-Alkyl Analogues | Reductive amination with different aldehydes/ketones. | 3,5-Dimethylaniline, Acetone (B3395972)/other ketones | To alter the N-substituent, affecting basicity and steric hindrance. | mdpi.com |
| Polymer Precursors | Modification of the aniline ring with polymerizable groups. | ortho-Substituted anilines | To create monomers for functional polymers (e.g., sensors). | rsc.org |
| Biologically Active Molecules | Multi-step synthesis involving etherification, addition, and cyclization reactions. | 3-Ethynylaniline | To build complex structures for therapeutic applications (e.g., heart failure). | ingentaconnect.comnih.gov |
| Functional Polymers | Catalytic hydroaminoalkylation followed by polymerization. | Norbornadiene, N-methylaniline derivatives | To create polymers with tunable hydrogen-bonding and rheological properties. | acs.org |
Chemical Reactivity and Mechanistic Investigations of N Isopropyl 3,5 Dimethylaniline
Structure-Reactivity Relationships: Electronic and Steric Perturbations by Substituents
Influence on Basicity, Nucleophilicity, and Aromatic Ring Activation
The substituents on the aniline (B41778) ring and the nitrogen atom modulate the availability of the nitrogen's lone pair of electrons and the electron density of the benzene (B151609) ring.
Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. quora.comncert.nic.in In N-Isopropyl-3,5-dimethylaniline, several factors are at play. The two methyl groups on the ring are electron-donating via the inductive effect (+I), which increases the electron density on the nitrogen atom, making it more basic than aniline. quora.com Similarly, the isopropyl group attached to the nitrogen is also electron-releasing, further enhancing basicity. reddit.com However, the nitrogen lone pair can also be delocalized into the aromatic ring through resonance, a factor that typically decreases the basicity of aryl amines compared to aliphatic amines. quora.comncert.nic.in The steric bulk of the isopropyl group and the two methyl groups can cause a slight distortion of the N-C bond from the plane of the ring, which could potentially inhibit this resonance, a phenomenon known as steric inhibition of resonance. This would lead to increased electron localization on the nitrogen and thus higher basicity. quora.com When compared to analogous compounds, the basicity is expected to be higher than that of aniline but influenced by the complex interplay of these electronic and steric factors.
Nucleophilicity: While related to basicity, nucleophilicity also involves kinetic and steric aspects. The electron-donating methyl and isopropyl groups increase the electron density on the nitrogen, enhancing its intrinsic nucleophilicity. However, the significant steric hindrance created by the bulky isopropyl group, in conjunction with the two methyl groups at the 3 and 5 positions, can impede the approach of electrophiles to the nitrogen atom. yufengchemicals.com This steric shielding makes this compound a less effective nucleophile in reactions sensitive to steric bulk, such as SN2 reactions, compared to less hindered amines like N-methylaniline.
Aromatic Ring Activation: The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr) because the nitrogen's lone pair can be delocalized into the benzene ring, increasing its electron density. vaia.com This effect is augmented by the two electron-donating methyl groups at the 3 and 5 positions. Consequently, the aromatic ring of this compound is highly activated towards attack by electrophiles, making it much more reactive than benzene or even toluene. vaia.com
Table 1: Comparison of pKb Values for Selected Anilines This table illustrates the influence of alkyl substituents on the basicity of aniline. Data for this compound is not widely published and is estimated based on structural analogies.
| Compound | pKb | Key Influencing Factors |
| Aniline | 9.38 ncert.nic.in | Resonance delocalization of lone pair into the ring. |
| N-Methylaniline | 9.30 ncert.nic.in | +I effect of one methyl group, slightly increasing basicity. |
| N,N-Dimethylaniline | 8.92 ncert.nic.in | +I effect of two methyl groups, further increasing basicity. brainly.in |
| This compound | Estimated < 8.9 | Combined +I effects of isopropyl and two ring methyl groups; potential steric inhibition of resonance. |
Stereochemical Implications in Reaction Pathways
The spatial arrangement of the substituents in this compound imposes significant steric constraints that influence reaction pathways. The bulky isopropyl group on the nitrogen and the two methyl groups flanking the remaining ortho positions (C2 and C6) create a sterically crowded environment. yufengchemicals.com This has several consequences:
Hindrance at the Nitrogen Center: Reactions involving direct attack at the nitrogen, such as quaternization or acylation, are sterically hindered. The transition states for these reactions are destabilized by steric repulsion, leading to slower reaction rates compared to less substituted anilines.
Hindrance at the Ortho Positions: Electrophilic attack at the ortho positions (C2 and C6) of the aromatic ring is also disfavored due to steric clash between the incoming electrophile, the N-isopropyl group, and the adjacent methyl group. This steric hindrance plays a crucial role in determining the regioselectivity of aromatic substitution reactions. vaia.com
Unraveling Reaction Mechanisms and Kinetics
The electronic and steric properties of this compound dictate the mechanisms and rates of its characteristic reactions.
Electrophilic Aromatic Substitution: Regioselectivity and Kinetics
Due to the highly activated nature of the ring, this compound readily undergoes electrophilic aromatic substitution. vaia.com
Regioselectivity: The directing effects of the substituents determine the position of substitution. The N-isopropylamino group is a powerful ortho-, para-director. The two methyl groups at C3 and C5 are also ortho-, para-directors.
Attack at C4 (para-position): This position is activated by the amino group and is flanked by two methyl groups. It is the most sterically accessible and electronically enriched position, making it the major site of electrophilic attack.
Attack at C2/C6 (ortho-positions): These positions are activated by the amino group and one of the methyl groups. However, they are subject to significant steric hindrance from both the bulky N-isopropyl group and the adjacent methyl group. vaia.com Therefore, substitution at these positions is expected to be a minor pathway.
Attack at C5: This position is occupied by a methyl group.
Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C4 position.
Kinetics: The combined electron-donating effects of the amino and the two methyl groups lead to a substantially increased rate of reaction for electrophilic aromatic substitution compared to aniline or N,N-dimethylaniline. vaia.com The high electron density of the ring allows it to react even with weak electrophiles.
Redox Chemistry of Aromatic Amines: Oxidation and Reduction Pathways
Aromatic amines exhibit rich redox chemistry, and this compound is susceptible to oxidation.
Oxidation Pathways: The oxidation of N-alkylated anilines can be complex. The initial step is often a one-electron transfer from the amine to form a radical cation. mdpi.com This intermediate can then undergo several transformations:
N-Dealkylation: The radical cation can lead to the loss of the isopropyl group. Studies on N,N-dimethylanilines show that N-demethylation is a common metabolic and chemical oxidation pathway. mdpi.comnih.gov
Ring Oxidation: The electron-rich aromatic ring can be oxidized, especially under strong oxidizing conditions, which can lead to the formation of quinone-like structures or polymerization.
Coupling Reactions: The radical cation can couple with another molecule, leading to dimeric products such as benzidines, although this is often sterically hindered.
The specific pathway depends on the oxidant used and the reaction conditions. For instance, oxidation by cytochrome P-450 typically involves N-dealkylation. nih.gov Due to its electron-rich nature, this compound is expected to be sensitive to atmospheric oxidation, potentially leading to discoloration over time, a common trait for arylamines. ncert.nic.in
Reduction Pathways: The reduction of the aromatic ring of an aniline derivative is generally difficult and requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction). These reactions are not as common as oxidation for this class of compounds.
Quaternization Reactions and Kinetic Analysis
Quaternization is the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. This is a classic SN2 reaction where the amine acts as a nucleophile.
Mechanism: The nitrogen lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new C-N bond.
Kinetic Analysis: The rate of quaternization is highly sensitive to steric hindrance around the nitrogen atom. In this compound, the approach of an alkyl halide to the nitrogen is severely impeded by the bulky isopropyl group and the two methyl groups on the ring. yufengchemicals.com This steric crowding raises the energy of the transition state, significantly slowing the reaction rate. Compared to N,N-dimethylaniline, the rate of quaternization for this compound would be orders of magnitude slower. This makes the formation of the corresponding quaternary ammonium salt a challenging synthetic step that would require reactive alkylating agents and potentially high temperatures.
Table 2: Relative Reactivity in Selected Reactions This table provides a qualitative comparison of the expected reactivity of this compound relative to N,N-Dimethylaniline.
| Reaction Type | N,N-Dimethylaniline | This compound | Rationale for Difference |
| Electrophilic Aromatic Substitution (Rate) | High | Very High | Additional activating effect from two ring methyl groups. |
| Quaternization (Rate) | Moderate | Very Low | Severe steric hindrance from the N-isopropyl group and ring methyls impedes nucleophilic attack. yufengchemicals.com |
| Oxidation (Susceptibility) | High | High | Both are electron-rich aromatic amines susceptible to oxidation. ncert.nic.innih.gov |
Photochemical and Photophysical Phenomena
The introduction of alkyl groups, both on the aromatic ring and the nitrogen atom of aniline, significantly influences its interaction with light. These substitutions alter the electronic properties of the molecule, affecting processes such as intramolecular charge transfer, which in turn dictates the spectroscopic behavior and the ultimate photostability of the compound.
Investigation of Excited State Intramolecular Charge Transfer (ICT)
Upon photoexcitation, this compound, a donor-acceptor (D-A) system, is expected to exhibit Excited State Intramolecular Charge Transfer (ICT). In this process, an electron is transferred from the electron-donating N-isopropyl-dimethylaniline moiety to the phenyl ring acceptor, leading to a highly polar excited state. ossila.com This phenomenon is highly dependent on the solvent's polarity and the molecular geometry.
The formation of an ICT state typically begins with excitation to a Locally Excited (LE) state, where the electron distribution is similar to the ground state. ossila.com In polar solvents, the molecule can then relax into a lower-energy, charge-separated ICT state. The efficiency of this transfer is governed by several factors, including the electronic coupling between the donor and acceptor parts and the energy gap between the involved excited states.
Studies on structurally related molecules, such as dicyano-(N-methyl-N-isopropyl)anilines, provide insight into the role of the N-isopropyl group. The replacement of a methyl group with a bulkier and more electron-donating isopropyl group has been shown to significantly promote the formation of the ICT state. This is attributed to two main factors: the lower oxidation potential of the isopropyl-substituted amino group, making it a better electron donor, and the steric hindrance that can lead to a twisted geometry of the amino group relative to the phenyl ring. This twisting can facilitate the charge transfer process, a mechanism often referred to as Twisted Intramolecular Charge Transfer (TICT). ossila.com
In a study comparing various dicyano-N,N-dialkylanilines in the polar solvent acetonitrile (B52724), the derivative with an N-methyl-N-isopropyl group showed a markedly higher ICT to LE fluorescence quantum yield ratio compared to its N,N-dimethyl counterpart, indicating a shift in the excited state equilibrium towards the ICT state.
Table 1: Comparison of ICT/LE Fluorescence Quantum Yield Ratios for Related Aniline Derivatives in Acetonitrile
| Compound | ICT/LE Fluorescence Quantum Yield Ratio (Φ'(ICT)/Φ(LE)) |
| 2,4-dicyano-N,N-dimethylaniline (24DCDMA) | 1.2 |
| 2,4-dicyano-N-methyl-N-isopropylaniline (24DCMIA) | 8.8 |
| 3,4-dicyano-N,N-dimethylaniline (34DCDMA) | 0.35 |
| 3,4-dicyano-N-methyl-N-isopropylaniline (34DCMIA) | 1.4 |
This data is for dicyano-substituted anilines and illustrates the electronic effect of N-isopropylation on ICT efficiency.
Spectroscopic Signatures of Photoinduced Processes
The primary spectroscopic evidence for ICT is dual fluorescence, where emission from both the LE and ICT states is observed. The LE emission band is typically observed in the higher-energy (blue) region of the spectrum, while the ICT emission is significantly red-shifted to lower energies (longer wavelengths) due to the stabilization of the polar ICT state in polar solvents. ossila.com
For this compound in a polar solvent, one would expect to observe:
An absorption spectrum corresponding to the initial excitation of the molecule.
A fluorescence spectrum showing two distinct bands: a higher-energy band from the LE state and a lower-energy, broad, and structureless band from the ICT state. The relative intensities of these bands would be highly dependent on solvent polarity, with the ICT band becoming more prominent as the solvent polarity increases.
Time-resolved spectroscopic techniques can further elucidate the dynamics of these photoinduced processes. For instance, time-resolved photoelectron imaging of the related 3,5-dimethylaniline (B87155) after UV excitation revealed complex relaxation dynamics involving multiple excited states. researchgate.net Femtosecond transient absorption spectroscopy on other aniline derivatives has allowed for the direct measurement of the timescale of ICT, which can occur on a picosecond timescale.
Photostability and Degradation Mechanisms
Anilines are generally susceptible to photodegradation. Aromatic amines can undergo photo-oxidation, often leading to colored products. mdpi.com The presence of algae and other photosensitizers in aqueous environments has been shown to accelerate the photodegradation of aniline, a process mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. nih.gov
For this compound, several degradation pathways under UV irradiation can be postulated:
N-dealkylation: Photolytic cleavage of the isopropyl or methyl groups from the nitrogen atom is a common pathway for N-alkylated anilines.
Oxidation: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives. The aromatic ring itself is also susceptible to oxidative cleavage.
Polymerization: Radical species formed during photolysis can initiate polymerization reactions, leading to the formation of complex, often colored, polymeric materials.
The degradation of aniline in water using plasma has been shown to produce intermediates such as nitrophenol and aminophenol, eventually leading to mineralization. nih.gov The specific degradation products of this compound would depend on the exact conditions, such as the presence of oxygen, sensitizers, and the wavelength of irradiation.
Gas-Phase Reactions and Atmospheric Chemistry Relevance
Substituted anilines can be released into the atmosphere from industrial processes. epa.govnih.gov Once in the gas phase, their persistence and environmental impact are determined by their reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at night. nih.govnilu.com
Kinetics of Hydroxyl Radical Reactions with Substituted Anilines
The reaction with the hydroxyl radical is the dominant daytime removal process for most amines in the atmosphere. nih.govnilu.com The reaction proceeds via two main pathways:
H-atom abstraction: The •OH radical can abstract a hydrogen atom from the N-H bond (if present), a C-H bond on the alkyl substituents, or a C-H bond on the aromatic ring.
•OH addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.
For this compound, H-abstraction is expected to be a significant pathway. Theoretical studies on aniline show that H-abstraction from the -NH₂ group is the dominant reaction channel. nih.gov For N-alkylated anilines, abstraction from the C-H bonds of the alkyl groups, particularly those alpha to the nitrogen, is also very important. The tertiary C-H bond in the isopropyl group of this compound would be a particularly favorable site for H-abstraction.
Table 2: Room-Temperature Rate Constants for the Gas-Phase Reaction of •OH with Aniline and Related Compounds
| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) |
| Aniline | 1.37 x 10⁻¹⁰ | ~2 hours |
| N,N-Dimethylaniline | 1.48 x 10⁻¹⁰ | ~2 hours |
Atmospheric lifetimes are estimated assuming a typical 12-hour daytime average •OH concentration of 2 x 10⁶ molecules cm⁻³.
Based on these values, this compound is expected to have a similarly high reaction rate constant and a short atmospheric lifetime of only a few hours.
Environmental Fate and Degradation Pathways
The initial radical products from the •OH reaction will rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂•). These peroxy radicals can then react with nitric oxide (NO) or other RO₂• radicals, leading to a complex cascade of products.
The expected atmospheric degradation of this compound would lead to:
Carbonyl compounds: Oxidation of the N-isopropyl group following H-abstraction would likely lead to the formation of acetone (B3395972) and 3,5-dimethylaniline.
Nitrogen-containing products: The remaining aniline fragment can be further oxidized. The atmospheric photo-oxidation of simple aliphatic amines is known to produce imines, amides, and nitrogen-containing organic aerosols (secondary organic aerosol, SOA). nilu.com The oxidation of the amino group can also lead to the formation of nitramines and nitrosamines, which are of environmental concern. nilu.no
Ring-opened products: The adduct formed by •OH addition to the aromatic ring can, after reaction with O₂, lead to the cleavage of the benzene ring and the formation of smaller, oxygenated organic compounds.
Due to its low volatility and high reactivity, this compound is not expected to undergo long-range atmospheric transport. Its environmental fate will be dominated by rapid chemical transformation in the vicinity of its emission sources, contributing to local air quality issues such as the formation of ozone and secondary organic aerosol. nilu.no
Ligand Design and Applications in Catalysis Involving N Isopropyl 3,5 Dimethylaniline
N-Isopropyl-3,5-dimethylaniline as a Building Block for Ligand Architectures
The structural characteristics of this compound—namely the significant steric hindrance around the nitrogen atom and the electronic influence of the dimethylphenyl group—make it an ideal precursor for a variety of ligands, most notably N-heterocyclic carbenes (NHCs). NHC ligands are prized in catalysis for their strong σ-donating properties, which often surpass those of traditional phosphine (B1218219) ligands, leading to the formation of highly stable metal complexes. sigmaaldrich.comsigmaaldrich.com The bulk of the N-substituents, such as the isopropyl and 3,5-dimethylphenyl groups derived from the parent aniline (B41778), is crucial for both stabilizing the reactive metal center and facilitating key catalytic steps like reductive elimination. sigmaaldrich.comtcichemicals.com
The synthesis of metal complexes using ligands derived from this compound typically involves a multi-step process. A common strategy is the preparation of an N-heterocyclic carbene (NHC) ligand, which is then coordinated to a metal precursor.
Synthesis Pathway:
Imidazolium (B1220033) Salt Formation: The process generally begins with the reaction of this compound with glyoxal (B1671930) and an aldehyde (like formaldehyde) to form a diamine intermediate. This intermediate is then cyclized to create an imidazolium salt, which serves as the NHC precursor.
Carbene Generation and Metalation: The imidazolium salt is deprotonated with a strong base to generate the free carbene. This highly reactive species is typically generated in situ and immediately reacted with a suitable metal precursor, such as a palladium(II) or rhodium(I) salt, to form the stable metal-NHC complex. An alternative, widely used method involves a transmetalation reaction, where the imidazolium salt reacts with a silver(I) oxide to form a silver-NHC complex, which then transfers the carbene ligand to the desired transition metal. tcichemicals.com
Characterization: The resulting metal complexes are rigorously characterized using a suite of analytical techniques:
NMR Spectroscopy (¹H, ¹³C): Used to confirm the structure of the ligand framework and its coordination to the metal. The disappearance of the acidic imidazolium proton signal in ¹H NMR is a key indicator of carbene formation.
Infrared (IR) Spectroscopy: Provides information about the bonding within the complex. The strong metal-carbene bond influences vibrational frequencies, which can be compared to the free ligand. chemrxiv.org
The coordination of ligands derived from this compound to a metal center is heavily influenced by the ligand's steric and electronic profile. For an NHC ligand, the primary coordination is through the carbene carbon, forming a very strong M-C sigma bond.
The geometry of the resulting complex is dictated by the metal's preferred coordination number and the steric demands of the ligands. For example, a palladium(II) center coordinated with two NHC ligands and two halide anions would typically adopt a square planar geometry. The bulky N-aryl groups (3,5-dimethylphenyl) and N-isopropyl groups play a critical role in shielding the metal center. This steric protection can prevent undesirable side reactions, such as the formation of bridged dimers, and can be crucial for achieving high selectivity in catalysis.
Computational studies and X-ray diffraction data on analogous systems reveal that the ortho-substituents on aniline-derived ligands are pivotal in defining the catalyst's stereoselectivity. nih.gov The N-isopropyl and 3,5-dimethyl groups of the titular aniline would similarly create a well-defined, asymmetric pocket around the metal, influencing how substrates can approach and bind during a catalytic cycle.
Below is a table of representative crystallographic data for a hypothetical palladium(II) complex bearing an NHC ligand derived from this compound, based on known structures of similar complexes.
| Parameter | Typical Value | Significance |
|---|---|---|
| Pd-C(carbene) Bond Length | 2.00 - 2.05 Å | Indicates a strong sigma bond between palladium and the NHC ligand. |
| Pd-Cl Bond Length | 2.35 - 2.40 Å | Typical bond length for a terminal chloride ligand in a Pd(II) complex. |
| C(carbene)-Pd-C(carbene) Angle | ~175-180° | Shows a trans arrangement of the two bulky NHC ligands in a square planar geometry. |
| Cl-Pd-Cl Angle | ~175-180° | Indicates a trans arrangement of the chloride ligands. |
| Dihedral Angle (Aryl Ring to Imidazole Ring) | ~70-85° | A large angle highlights the steric twist imposed by the N-substituents, contributing to the chiral environment. |
Catalytic Performance of this compound-Based Systems
The true measure of a ligand's utility is its performance in a catalytic setting. Ligands derived from this compound are designed to impart high activity, stability, and selectivity to metal catalysts for a range of organic transformations.
The inherent chirality and steric bulk originating from the N-isopropyl and 3,5-dimethylphenyl substituents make these ligands excellent candidates for asymmetric catalysis. By creating a rigid and well-defined chiral environment around the metal center, the ligand can effectively discriminate between different prochiral faces of a substrate or transition states, leading to the preferential formation of one enantiomer or diastereomer.
Research on pyridylamido-type catalysts has shown that substituents on the aniline fragment of the ligand are crucial for controlling stereoselectivity in reactions like olefin polymerization. nih.gov Hindered groups at the ortho-positions of the aniline ring can push the N-aryl group closer to the active site, enhancing the stereochemical communication between the catalyst and the substrate. nih.gov A ligand derived from this compound would be expected to excel in such transformations.
The table below presents hypothetical data for an asymmetric hydrogenation reaction, illustrating the potential performance of a catalyst based on a chiral ligand derived from this compound.
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | [Rh(COD)(L)]BF₄ | >99 | 96 (R) |
| Methyl acetoacetate | [Rh(COD)(L)]BF₄ | >99 | 94 (R) |
| Tiglic Acid | [Ru(OAc)₂(L)] | 98 | 92 (S) |
The modular nature of ligands based on this compound allows for systematic tuning of their properties. Minor changes to the ligand structure can have a profound impact on the performance of the corresponding catalyst, a concept central to modern catalyst design. tcichemicals.com
Electronic Tuning: The electronic nature of the aniline ring can be modified. While the two methyl groups at the 3 and 5 positions make the ring electron-rich, introducing electron-withdrawing groups (e.g., trifluoromethyl) would decrease the electron-donating ability of the resulting NHC ligand. This modulation affects the electron density at the metal center, which in turn influences its reactivity in key catalytic steps like oxidative addition and reductive elimination. chemrxiv.org
The interplay between these steric and electronic factors allows for the fine-tuning of a catalyst for a specific transformation.
| Ligand Modification (from this compound base) | Expected Effect on Sterics | Expected Effect on Electronics | Potential Impact on Catalysis (e.g., Suzuki Coupling) |
|---|---|---|---|
| Change N-isopropyl to N-methyl | Decrease | Minor change | Higher turnover frequency (TOF), potentially lower selectivity. |
| Change N-isopropyl to N-cyclohexyl | Increase | Minor change | Higher selectivity for bulky substrates, potentially lower TOF. |
| Remove 3,5-dimethyl groups | No change at N, less distal bulk | Decrease electron-donating ability | May alter catalyst stability and activity profile. |
| Replace 3,5-dimethyl with 3,5-bis(trifluoromethyl) | Increase distal bulk | Significantly decrease electron-donating ability | May facilitate reductive elimination but hinder oxidative addition. |
In most catalytic applications, aniline-derived ligands, including those from this compound, function as "spectator" or ancillary ligands. Their role is not to participate directly in the chemical transformation of the substrate but to modulate the properties of the catalytically active metal center. They establish the coordination environment, influence the stability of intermediates, and control the regio- and stereoselectivity of the reaction.
In Homogeneous Catalysis: These ligands have been instrumental in advancing palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. sigmaaldrich.comnih.govnih.gov The stability and high activity imparted by bulky, electron-rich NHC ligands allow these reactions to proceed with challenging substrates, such as aryl chlorides, under mild conditions. chemrxiv.org
In Heterogeneous Catalysis: While primarily used in homogeneous systems, there is growing interest in immobilizing these highly effective molecular catalysts onto solid supports. By anchoring a ligand derived from this compound to a polymer or silica (B1680970) surface, a heterogeneous catalyst can be created. This approach combines the high selectivity and activity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling.
Organocatalytic and Photoredox Catalysis Applications
The utility of substituted anilines in catalysis extends beyond their role as ligands for metal centers. The lone pair of electrons on the nitrogen atom and the tunable electronic properties of the aromatic ring allow these compounds to participate in organocatalytic and photoredox processes. While this compound is a known chemical entity, its specific application in the following catalytic areas is not extensively documented in publicly available research. However, by examining the behavior of structurally similar and more commonly used aniline derivatives, we can infer its potential roles.
This compound as a Brønsted Base or Electron Donor in Organocatalysis
In the realm of organocatalysis, bulky amine bases are crucial for a variety of transformations. These catalysts can function as Brønsted bases by deprotonating a substrate, thereby increasing its nucleophilicity, or as electron donors to initiate a reaction cascade.
This compound possesses structural features that suggest its potential as both a Brønsted base and an electron donor. The isopropyl group and the two methyl groups on the aniline ring create significant steric hindrance around the nitrogen atom. This steric bulk would make it a non-nucleophilic base, which is a desirable characteristic in many organic reactions where the base is intended only to deprotonate the substrate without competing in nucleophilic addition.
While specific studies employing this compound as a Brønsted base in organocatalysis are not prominent in the literature, the principles of its potential function can be understood by analogy to other hindered amines. For instance, bases like N,N-diisopropylethylamine (Hünig's base) are widely used to facilitate reactions by deprotonating acidic protons without interfering with the main reaction pathway. The electron-donating nature of the alkyl groups on the aromatic ring of this compound would enhance the basicity of the nitrogen atom, making it a plausible candidate for such applications.
As a potential electron donor, the electron-rich aromatic system of this compound could, in principle, engage in single-electron transfer (SET) processes to activate substrates. However, this role is more commonly observed in the context of photoredox catalysis.
Photoinduced Electron Transfer (PET) in Organic Transformations
Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis where a photocatalyst, upon excitation by light, initiates a single-electron transfer with a substrate. This generates reactive radical ions, which can then undergo a variety of organic transformations. Tertiary anilines, particularly N,N-dimethylaniline, are frequently used as sacrificial electron donors in these reactions due to their relatively low oxidation potentials.
Upon photoexcitation, a photocatalyst can be quenched by an electron donor like an aniline derivative. The aniline transfers an electron to the excited photocatalyst, generating a radical cation of the aniline and the reduced form of the photocatalyst. This process initiates the catalytic cycle.
Given the structural similarities, this compound would be expected to function as an electron donor in photoredox catalysis. The presence of the electron-donating isopropyl and dimethyl groups on the aniline scaffold would lower its oxidation potential, making it a suitable candidate for PET processes with common photocatalysts.
While specific research detailing the use of this compound in photoredox catalysis is not readily found, the extensive studies on N,N-dimethylaniline provide a strong basis for its potential utility. For example, in reactions involving reductive dehalogenations or the generation of radical intermediates for addition to alkenes, an electron donor is a key component. The table below outlines the conceptual application of an aniline-based electron donor in a generic photoredox cycle.
Table 1: Conceptual Role of an Anilino-type Electron Donor in a Photoredox Catalytic Cycle
| Step | Process | Role of this compound (Postulated) |
| 1. | Photoexcitation | None |
| 2. | Single Electron Transfer (SET) | Donates an electron to the excited photocatalyst, forming a radical cation. |
| 3. | Substrate Activation | The reduced photocatalyst activates the substrate. |
| 4. | Product Formation | The activated substrate reacts to form the product. |
| 5. | Catalyst Regeneration | The oxidized photocatalyst is reduced by another molecule of the aniline donor. |
It is important to underscore that while the chemical properties of this compound suggest its suitability for these catalytic applications, a lack of dedicated research in this specific area means that its efficacy and substrate scope remain to be experimentally verified.
Advanced Spectroscopic and Structural Characterization of N Isopropyl 3,5 Dimethylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Isopropyl-3,5-dimethylaniline. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.
The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous compounds such as 3,5-dimethylaniline (B87155) and other N-alkylated anilines. nih.govchemicalbook.com
In the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of both the dimethylaniline and isopropyl moieties. The aromatic protons on the 3,5-dimethylaniline ring are expected to appear as distinct signals in the aromatic region of the spectrum. The N-H proton signal would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. The isopropyl group would exhibit a septet for the C-H proton and a doublet for the two equivalent methyl groups.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. This includes the substituted and unsubstituted aromatic carbons, the methyl carbons on the ring, and the methine and methyl carbons of the isopropyl group.
To illustrate, the following table provides ¹H NMR data for the closely related compound, 3,5-Dimethylaniline. chemicalbook.com
| Assignment | Shift (ppm) |
| Aromatic CH (meta to NH₂) | 6.40 |
| Aromatic CH (ortho to NH₂) | 6.30 |
| NH₂ | 3.46 |
| Ar-CH₃ | 2.207 |
¹H NMR data for 3,5-Dimethylaniline in CDCl₃ at 89.56 MHz. chemicalbook.com
Further structural confirmation and assignment can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying long-range couplings between protons and carbons, helping to piece together the entire molecular framework.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules, such as the inversion of the pyramidal nitrogen atom and restricted rotation around single bonds. In this compound, the rotation around the C(aryl)-N bond and the C(isopropyl)-N bond, as well as nitrogen inversion, are dynamic processes that can be studied by monitoring changes in the NMR spectrum at different temperatures.
While specific DNMR studies on this compound are scarce, research on similar N-isopropyl substituted amines provides valuable insights. For instance, DNMR studies on N-isopropyl-N-methylpropargylamine have shown that at low temperatures, the signals for the diastereotopic methyl groups of the isopropyl moiety can be resolved due to slow rotation around the C-N bond and/or slow nitrogen inversion. nih.gov As the temperature increases, these signals coalesce into a single doublet, and the temperature of coalescence can be used to calculate the free energy barrier (ΔG‡) for the dynamic process. A similar approach could be applied to this compound to quantify the energy barriers associated with its conformational changes. nih.gov The study on N-isopropyl-N-methylpropargylamine revealed a free energy of activation (ΔG‡) of 7.7 ± 0.1 kcal/mol for the inversion-rotation process. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the functional groups present in a molecule and its electronic structure, respectively.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching, C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.
The table below summarizes the expected key IR absorption bands based on data from related aniline (B41778) compounds. researchgate.netnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2970 |
| Aromatic C=C Stretch | 1500-1600 |
| C-N Stretch | 1250-1350 |
The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H group. The exact position and shape of this band can provide information about hydrogen bonding. The aromatic C=C stretching vibrations typically appear as a set of sharp bands in the 1500-1600 cm⁻¹ region.
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π→π* transitions of the benzene (B151609) ring. The substitution on the ring and the nitrogen atom influences the position and intensity of these absorption maxima (λ_max).
Studies on the parent compound, 3,5-dimethylaniline, show maximum absorption in isooctane (B107328) at 239 nm and 289 nm. nih.gov The spectrum of 3,5-dimethylaniline is noted to be similar to that of aniline, with a slight red-shift in the more energetic features. hw.ac.uk It is anticipated that this compound would display similar absorption characteristics, with potential minor shifts due to the electronic effect of the isopropyl group.
Fluorescence spectroscopy can provide further information about the excited electronic states. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and its environment.
The table below presents the UV absorption data for 3,5-dimethylaniline. nih.gov
| Solvent | λ_max (nm) | log ε |
| Isooctane | 239 | 3.85 |
| Isooctane | 289 | 3.24 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is expected to be influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of substituents from the nitrogen atom and cleavage of the aromatic ring.
A likely and significant fragmentation pathway would be the cleavage of the C(isopropyl)-N bond, leading to the loss of a propyl radical or a propene molecule. Another characteristic fragmentation would be the loss of a methyl group from the isopropyl moiety, resulting in a stable secondary carbocation.
The mass spectrum of the related compound 3,5-dimethylaniline shows a prominent molecular ion peak at m/z 121. nih.govnist.gov Its fragmentation includes the loss of a hydrogen atom to give a peak at m/z 120 and the loss of a methyl group followed by HCN to give fragments at lower m/z values. nih.gov
The following table lists the top five peaks observed in the GC-MS of 3,5-Dimethylaniline. nih.gov
| m/z | Relative Intensity |
| 121 | 99.99 |
| 106 | 89.92 |
| 120 | 73.73 |
| 77 | 35.68 |
| 39 | 33.34 |
For this compound (Molecular Weight: 163.26 g/mol ), the mass spectrum would be expected to show a molecular ion at m/z 163. Key fragment ions would likely be observed at m/z 148 (loss of CH₃ from the isopropyl group) and m/z 120 (loss of propene via McLafferty-type rearrangement or direct cleavage).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, typically with errors in the parts-per-million (ppm) range. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₇N. nih.gov
The analysis involves ionizing the molecule, often through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, and then measuring its m/z value using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. A close match between the theoretical and observed mass confirms the elemental formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Theoretical Exact Mass (Monoisotopic) | 163.1361 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 164.1434 |
| Typical Observed m/z | 164.1432 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, the protonated molecule [M+H]⁺ (m/z 164.14) would be selected as the precursor ion. The fragmentation pathways for N-alkylated anilines are predictable. The dominant fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to two primary fragmentation pathways:
Loss of a methyl radical (•CH₃): Cleavage of the bond between the isopropyl's secondary carbon and one of its methyl groups.
Loss of a propane (B168953) molecule (C₃H₈) following rearrangement or a propyl radical (•C₃H₇): Cleavage of the bond between the nitrogen and the isopropyl group.
The study of fragmentation patterns of related compounds like N,N-dimethylisopropylamine also reveals cleavage at the alpha C-C bond as a significant pathway. nih.gov These characteristic fragmentation patterns are crucial for distinguishing isomers and identifying unknown derivatives in complex mixtures. nih.govnih.gov
Table 2: Proposed MS/MS Fragmentation of this compound ([C₁₁H₁₇NH]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 164.14 | 149.12 | •CH₃ (15.02 Da) | Alpha-cleavage: Loss of a methyl radical from the isopropyl group. |
| 164.14 | 122.10 | C₃H₆ (42.08 Da) | Cleavage of the N-isopropyl bond with hydrogen rearrangement. |
X-ray Diffraction (XRD) and Solid-State Analysis
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. springernature.com To perform this analysis, a high-quality single crystal of the compound is required, which can be grown from a suitable solvent by slow evaporation. researchgate.net The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, the analysis would yield precise information on its solid-state conformation. For illustrative purposes, the table below shows the type of crystallographic data that would be obtained, based on published data for a related dimethylaniline derivative. researchgate.net
Table 3: Illustrative Single Crystal XRD Data Parameters
| Parameter | Example Value (for an Aniline Derivative) | Description |
|---|---|---|
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 12.456 | Unit cell dimension. |
| c (Å) | 15.789 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1998.5 | The volume of the unit cell. |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze bulk crystalline samples. It is primarily used for the identification of crystalline phases and can be used to assess the purity of a sample and identify different polymorphs. The sample is ground into a fine powder, and the X-ray diffraction pattern is collected over a range of 2θ angles. The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. researchgate.net Each peak in the pattern corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law.
Table 4: Illustrative Powder X-ray Diffraction Peak List
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 80 |
| 21.1 | 4.21 | 65 |
| 25.4 | 3.50 | 90 |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
Advanced HPLC and GC Methods for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques used for the analysis of aromatic amines. researchgate.net
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A typical method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive peak identification based on retention time and mass spectrum. osha.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for analyzing aniline derivatives. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.
Advanced methods, such as supercritical fluid chromatography (SFC), have also been shown to be effective for the separation of closely related dimethylaniline isomers, offering a powerful tool for resolving complex mixtures that may contain this compound. nih.gov
Table 5: Example Chromatographic Conditions for Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Isocratic or gradient; Acetonitrile/Water | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or 30-40 °C | Temperature program (e.g., 100 °C to 250 °C) |
| Detector | UV-Vis Diode Array (DAD) at ~254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric purity or enantiomeric excess (ee) of chiral compounds is a critical step in asymmetric synthesis and pharmaceutical analysis. For this compound and its derivatives, which may possess a chiral center depending on their substitution patterns, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted method for enantioseparation. heraldopenaccess.usyakhak.org This technique allows for the accurate quantification of each enantiomer in a mixture.
The fundamental principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral selector that is immobilized on the stationary phase. nih.gov For an effective separation to occur, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov
Selection of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are among the most versatile and successful for the separation of a broad range of chiral molecules, including substituted anilines and related amine derivatives. yakhak.orgnih.gov These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatized with carbamates, such as phenylcarbamates. The substituents on the phenyl rings of the carbamate (B1207046) are crucial for the chiral recognition mechanism. semanticscholar.org
For analytes containing a 3,5-dimethylphenyl group, such as this compound, CSPs featuring complementary aromatic systems are particularly effective. Research has shown that CSPs like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) provide excellent enantiorecognition for compounds with disubstituted phenyl rings. mdpi.com The chiral grooves and cavities formed by the polysaccharide backbone, decorated with these substituted phenylcarbamate selectors, create a highly specific environment for enantiomeric discrimination.
Mobile Phase and Detection
The choice of mobile phase is critical for optimizing the separation. Chiral separations on polysaccharide-based CSPs can be performed in various modes:
Normal-Phase Mode: Typically uses a mixture of a non-polar solvent like n-hexane with a polar modifier, such as 2-propanol or ethanol. This mode often provides strong enantioselectivity. mdpi.com
Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, sometimes with additives. This mode can offer benefits such as shorter analysis times and improved peak shapes. nih.gov
Reversed-Phase Mode: Uses aqueous-organic mobile phases, which is advantageous for the analysis of more polar compounds. semanticscholar.org
Detection is commonly achieved using a standard UV detector. heraldopenaccess.us For analytes that lack a strong chromophore or for trace analysis, derivatization with a suitable agent, such as a nitrobenzoxadiazole (NBD) derivative, can be employed to enhance detectability under both UV and fluorescence detectors. yakhak.org
Research Findings and Data
While specific enantioseparation data for this compound is not extensively detailed in the available literature, robust methods have been established for structurally analogous compounds. For instance, the enantioseparation of various syn- and anti-3,5-disubstituted hydantoins has been thoroughly investigated on immobilized polysaccharide-based CSPs. These studies provide valuable insight into the expected chromatographic behavior of compounds containing a 3,5-disubstituted phenyl moiety.
One such study utilized a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (Cellulose-SB) and demonstrated excellent enantiorecognition for hydantoins with various substituents at the 5-position of the ring, including methyl, isopropyl, and phenyl groups. mdpi.com The data highlights the effectiveness of this CSP for resolving enantiomers with structural similarities to this compound.
Below are representative chromatographic data from the separation of anti-3,5-disubstituted hydantoins on a CHIRAL ART Cellulose-SB column, which features the highly relevant 3,5-dimethylphenylcarbamate selector. mdpi.com
| Compound (anti-isomer) | Substituent (R) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Hydantoin (B18101) 5a | Methyl | 1.52 | 4.55 |
| Hydantoin 5b | Ethyl | 1.49 | 4.58 |
| Hydantoin 5c | n-Propyl | 1.45 | 4.10 |
| Hydantoin 5d | Isopropyl | 1.43 | 4.11 |
| Hydantoin 5e | n-Butyl | 1.43 | 3.78 |
| Hydantoin 5f | Isobutyl | 1.39 | 3.45 |
| Hydantoin 5g | Phenyl | 1.29 | 2.92 |
| Hydantoin 5h | Benzyl | 1.31 | 2.14 |
Conditions: Column: CHIRAL ART Cellulose-SB (150 x 4.6 mm); Mobile Phase: n-Hexane/2-Propanol (90/10, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C.
The high resolution (Rs) and separation factor (α) values, particularly for the hydantoin with an isopropyl substituent (analogous to the N-isopropyl group), strongly indicate that this type of chiral stationary phase is exceptionally well-suited for the determination of the enantiomeric excess of this compound and its derivatives. The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two enantiomers using the formula:
% ee = |(A₁ - A₂) / (A₁ + A₂)| × 100
This chromatographic approach provides a reliable, precise, and accurate method for assessing the enantiomeric purity, which is essential for further spectroscopic and structural characterization.
Computational and Theoretical Chemistry Insights for N Isopropyl 3,5 Dimethylaniline
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. osti.govresearchgate.net It offers a favorable balance between computational cost and accuracy for many chemical applications. researchgate.net For aromatic amines, DFT is instrumental in determining ground state properties such as optimized molecular geometry, electronic energies, and the distribution of molecular orbitals.
For N-Isopropyl-3,5-dimethylaniline, one would expect similar planarity considerations, with the bulky isopropyl group potentially influencing the torsional angle between the nitrogen lone pair and the phenyl ring. The electron-donating nature of the two methyl groups on the aniline (B41778) ring is expected to increase the electron density on the ring, affecting its reactivity and the energy of the frontier molecular orbitals (HOMO and LUMO).
Table 1: Representative Ground State Properties of Related Anilines from DFT Calculations This table presents data from related molecules to infer properties of this compound.
| Compound | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | B3LYP/cc-pVTZ | C(arom)-N Bond Length | 1.393 Å | researchgate.net |
| N,N-Dimethylaniline | B3LYP/cc-pVTZ | N-C(methyl) Bond Length | 1.455 Å | researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate energetic and structural data, often considered the "gold standard" in computational chemistry.
High-accuracy ab initio calculations have been performed on related molecules like aniline and N,N-dimethylaniline to investigate their excited state energies. hw.ac.uk For example, ab initio coupled-cluster calculations were used to evaluate the energies of the S₁ (ππ) and S₂ (3s/πσ) excited states in these molecules, which is crucial for understanding their photochemistry. hw.ac.uk While computationally more demanding, applying such methods to this compound would yield benchmark data for its ionization potential, electron affinity, and reaction enthalpies, providing a robust foundation for understanding its chemical behavior.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling allows for the detailed exploration of chemical reaction pathways and the prediction of their rates. This is particularly valuable for understanding how a molecule like this compound might behave in various chemical transformations.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. fiveable.melibretexts.org By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states, which are saddle points on the surface that represent the energy barrier between reactants and products. libretexts.orgpythoninchemistry.org
For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom, computational exploration of the PES would be critical. This involves calculating the energy for various atomic arrangements as the reaction progresses. libretexts.org The highest energy point along the lowest energy path connecting reactants and products is the transition state. fiveable.me Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism. For example, in the quaternization reaction of N,N-dimethylaniline, a polar transition state is indicated by the effect of solvent polarity on the reaction rate.
Once the energy barrier (activation energy) is determined from the PES, transition state theory can be used to predict the kinetic rate constant of a reaction. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T). chegg.com
Computational studies on the kinetics of reactions involving related anilines, such as their oxidation or quaternization, have been performed. researchgate.net For instance, the activation energy and other thermodynamic parameters (enthalpy and entropy of activation) have been computed for the Menshutkin reaction of N,N-dimethylaniline. Such calculations for this compound would allow for the prediction of its reactivity under various temperature conditions, which is essential for process optimization in industrial applications. The steric hindrance from the isopropyl group compared to a methyl group would likely lead to a higher activation energy and thus a slower reaction rate for reactions occurring at the nitrogen center.
Table 2: Activation Parameters for a Reaction of a Related Aniline This table shows data for a related reaction to illustrate the type of information gained from kinetic modeling.
| Reaction | Compound | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Reference |
|---|
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. Theoretical calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule. chemicalbook.com
Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for UV-Vis absorption. Studies on 3,5-dimethylaniline (B87155) show maximum absorption at 239 nm and 289 nm. nih.gov For this compound, TD-DFT would help assign these transitions to specific molecular orbital promotions (e.g., π to π* transitions) and predict how the N-isopropyl group influences the absorption wavelengths. hw.ac.uk
Table 3: Experimental Spectroscopic Data for a Core Structure This table provides experimental data for the core aromatic structure to which theoretical predictions can be compared.
| Compound | Spectroscopy Type | Wavelength/Shift | Reference |
|---|---|---|---|
| 3,5-Dimethylaniline | UV (in isooctane) | 239 nm, 289 nm | nih.gov |
| 3,5-Dimethylaniline | ¹H NMR (CDCl₃) | 6.40 ppm, 6.30 ppm, 3.46 ppm, 2.21 ppm | chemicalbook.com |
Computational NMR and IR Spectral Prediction
Density Functional Theory (DFT) calculations are a cornerstone for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate the corresponding spectroscopic parameters. researchgate.netnih.gov
Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculations yield the fundamental vibrational modes of the molecule. researchgate.net Due to the approximations inherent in the theoretical models, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov Key predicted vibrational bands for this compound would include N-H stretching, C-N stretching, aromatic C-H stretching, and aliphatic C-H stretching from the methyl and isopropyl groups. libretexts.org
Table 1: Predicted Spectroscopic Data for this compound (Theoretical) Note: These are hypothetical values based on typical computational outputs for similar molecules and are intended for illustrative purposes.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| 1H NMR Chemical Shift (N-H) | ~3.5-4.5 ppm | GIAO-DFT |
| 1H NMR Chemical Shift (Aromatic C-H) | ~6.0-7.0 ppm | GIAO-DFT |
| 13C NMR Chemical Shift (Aromatic C-N) | ~140-150 ppm | GIAO-DFT |
| IR Frequency (N-H Stretch) | ~3400-3500 cm-1 | DFT (B3LYP/6-311++G(d,p)) |
| IR Frequency (C-N Stretch) | ~1200-1350 cm-1 | DFT (B3LYP/6-311++G(d,p)) |
Excited State Calculations for UV-Vis and Fluorescence Properties
The electronic absorption and emission properties of this compound can be investigated using time-dependent density functional theory (TD-DFT). nih.govnih.gov These calculations provide information about the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
For aniline and its derivatives, the lowest energy electronic transitions are typically π → π* in nature. nih.gov The substitution pattern on the aromatic ring and the nature of the N-alkyl group influence the energies of these transitions. In this compound, the electron-donating methyl and isopropylamino groups are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted aniline.
Following excitation, the molecule can relax through various pathways, including fluorescence. TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the calculation of emission energies, which correspond to the fluorescence spectrum. The difference between the absorption and emission maxima is the Stokes shift. The photodynamics of related molecules like aniline have been studied, revealing complex relaxation pathways that can involve both singlet and triplet excited states. chemrxiv.org While a detailed study of this compound is not available, theoretical approaches provide a framework for understanding its potential photophysical behavior.
Analysis of Non-Covalent Interactions and Intermolecular Forces
The behavior of this compound in condensed phases is governed by non-covalent interactions, such as hydrogen bonding and π-stacking. Computational methods offer a molecular-level understanding of these forces.
Quantum Chemical Descriptors for Hydrogen Bonding and π-Stacking
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and intermolecular interactions. nih.govijnc.ir In the context of this compound, QTAIM can be used to identify and quantify hydrogen bonds. A bond path between a hydrogen atom and an acceptor atom (like the nitrogen of another molecule) and the presence of a bond critical point (BCP) are indicators of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the interaction. rsc.org
For this compound, the N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor. Furthermore, the aromatic ring can participate in N-H···π interactions. ijnc.ir
π-stacking interactions between the aromatic rings of two this compound molecules can also be analyzed. Computational methods can determine the preferred geometries (e.g., parallel-displaced or T-shaped) and the interaction energies of these dimers. Energy decomposition analysis can further partition the interaction energy into electrostatic, exchange-repulsion, dispersion, and induction components to elucidate the nature of the stacking forces.
Table 2: Quantum Chemical Descriptors for Intermolecular Interactions (Theoretical) Note: These are representative values for different types of interactions that could be calculated for this compound.
| Interaction Type | Descriptor | Typical Calculated Value Range | Significance |
|---|---|---|---|
| N-H···N Hydrogen Bond | Electron Density at BCP (ρ) | 0.01 - 0.04 a.u. | Correlates with bond strength |
| Laplacian of Electron Density at BCP (∇²ρ) | > 0 | Indicates closed-shell interaction (typical for H-bonds) | |
| π-Stacking | Interaction Energy | -2 to -5 kcal/mol | Quantifies the stability of the dimer |
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound in a solvent, revealing information about its solvation structure and dynamics. ulisboa.ptresearchgate.net In an MD simulation, the classical equations of motion are solved for a system containing many molecules of the solute and solvent, governed by a force field that describes the inter- and intramolecular forces.
For this compound in a solvent like water or an organic solvent, MD simulations can be used to calculate radial distribution functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This provides a detailed picture of the solvation shell. For instance, the RDF between the N-H hydrogen and solvent oxygen atoms can reveal the extent and structure of hydrogen bonding.
MD simulations also allow for the study of the aggregation behavior of this compound in solution. By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger aggregates and analyze the preferred orientations and the dominant intermolecular forces driving the self-assembly process. rsc.org This is particularly relevant for understanding how π-stacking and hydrogen bonding contribute to the bulk properties of the substance.
Applications in Supramolecular Chemistry and Advanced Materials
Host-Guest Systems and Molecular Recognition
Host-guest chemistry, a cornerstone of supramolecular chemistry, focuses on the design of host molecules that can selectively bind to guest molecules. The specific steric and electronic properties of N-Isopropyl-3,5-dimethylaniline make it a candidate for incorporation into such systems.
The synthesis of host molecules often involves the strategic placement of functional groups that can engage in non-covalent interactions. While specific research on the design and synthesis of host molecules that explicitly incorporate this compound units is limited, general synthetic routes for related N-alkylanilines can provide a conceptual basis. For instance, the synthesis of N-isopropyl-3,5-diethylaniline has been achieved by reacting 3,5-diethylaniline (B13564627) with acetone (B3395972) in the presence of a reducing agent. A similar approach could theoretically be employed to functionalize this compound for its inclusion in larger host architectures like calixarenes or cyclodextrins, where its bulky nature could create specific binding pockets.
The synthesis of polymers from various aniline (B41778) derivatives has also been explored, which could lead to macromolecular hosts. For example, poly[N,N-(phenylamino)disulfides] have been synthesized through the condensation polymerization of phenylamines with sulfur monochloride. nih.gov The incorporation of this compound into such polymeric backbones could yield materials with unique recognition properties.
The binding affinity and selectivity of a host-guest system are dictated by the complementarity of the host's binding site to the guest in terms of size, shape, and chemical properties. The bulky isopropyl and dimethyl groups of this compound would be expected to impart significant steric hindrance, which can be a tool for achieving high selectivity in molecular recognition. This steric hindrance can prevent the binding of larger guests while favoring the inclusion of smaller, shape-complementary molecules.
Coordination Supramolecular Architectures
The nitrogen atom of the amino group in this compound can act as a ligand, coordinating to metal centers to form a variety of supramolecular architectures, including discrete complexes, coordination polymers, and metal-organic frameworks (MOFs).
MOFs and coordination polymers are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. The geometry and connectivity of these materials are determined by the coordination preferences of the metal and the structure of the organic linker.
A notable example of this compound in a coordination compound is the dinuclear molybdenum complex, Bis(μ(2)-η:η-2,4,6-trimethyl-benzonitrile)-bis-(N-isopropyl-3,5-dimethyl-anilido)molybdenum(III). In this complex, the N-isopropyl-3,5-dimethyl-anilido ligand coordinates to the molybdenum centers. The complex was synthesized from the reaction of a bridging pyrazine (B50134) adduct of molybdenum tris-anilide with mesityl nitrile, which resulted in the loss of one anilido ligand and the formation of the dinuclear species.
Table 1: Crystallographic Data for the Dinuclear Molybdenum Complex
| Parameter | Value |
|---|---|
| Chemical Formula | C46H58Mo2N4 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Mo···Mo separation (Å) | 2.5946 (8) |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.
While this example demonstrates the capability of this compound to act as a ligand in a discrete coordination complex, extensive research on its use as a building block for extended MOFs or coordination polymers is not yet prevalent. The steric bulk of the ligand may pose challenges to the formation of highly ordered, porous frameworks.
Luminescent metal complexes are of great interest for applications in sensing, bioimaging, and lighting. The photophysical properties of these materials are often tunable by modifying the ligands coordinated to the metal center. unimelb.edu.au
The incorporation of anilido ligands into metal complexes can give rise to luminescent properties. For example, zinc(II) and aluminum(III) complexes with chelating anilido-imine ligands have been shown to exhibit fluorescence. lookchem.comacs.org The emission wavelengths of these complexes are dependent on the substituents on the aryl rings of the ligands. acs.org While the specific luminescent properties of complexes containing this compound have not been extensively reported, it is plausible that its coordination to suitable metal centers, such as d10 metals like Zn(II), could lead to the development of novel luminescent materials. The electron-donating nature of the alkyl groups on the aniline ring could influence the energy of the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) excited states, thereby affecting the emission color and efficiency.
Functional Materials and Nanotechnology
The unique structural features of this compound suggest its potential use in the development of functional materials and in the field of nanotechnology.
The synthesis of polymers from aniline derivatives is a well-established route to functional materials with applications in sensors, conductive polymers, and more. rsc.orgresearchgate.net The polymerization of new aniline derivatives allows for the tuning of the resulting polymers' physicochemical properties. rsc.org For instance, the electrical properties and sensitivity of polyaniline-based sensors can be modified by changing the substituents on the aniline monomer. rsc.orgresearchgate.net The incorporation of the bulky and hydrophobic this compound moiety into a polymer backbone could lead to materials with specific sensor responses or enhanced solubility in nonpolar media.
In nanotechnology, molecules with well-defined three-dimensional structures are used as building blocks for the bottom-up assembly of nanoscale devices. The steric hindrance provided by the isopropyl and dimethyl groups of this compound could be exploited to control the self-assembly of molecules on surfaces or in solution, potentially leading to the formation of ordered nanostructures. However, specific research demonstrating the application of this compound in nanotechnology is currently limited.
Role in Chiral Separations and Stationary Phases
The development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is a critical area of analytical chemistry, enabling the separation of enantiomers. The general strategy often involves the immobilization of a chiral selector onto a solid support, typically silica (B1680970) gel. While derivatives of aniline and related aromatic compounds are frequently used as precursors for these chiral selectors, there is a notable absence of specific research detailing the use of this compound for this purpose.
The precursor, 3,5-dimethylaniline (B87155), has been noted for its use in the synthesis of chiral packing materials for HPLC. However, the subsequent isopropylation to form this compound and its specific role or potential advantages in chiral separations have not been elaborated upon in significant research. The steric and electronic properties of the isopropyl group and the dimethyl-substituted phenyl ring could theoretically influence chiral recognition mechanisms, but empirical data and detailed studies to support this are lacking.
Applications in Optoelectronic and Sensing Devices
Similarly, the application of this compound in optoelectronic and sensing devices is not a prominent subject in the current body of scientific literature. Organic compounds with electron-donating groups, such as substituted anilines, are often investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electronic properties of the this compound molecule could, in principle, make it a candidate for incorporation into larger conjugated systems or as a charge-transporting material.
Conclusion and Future Research Directions
Synthesis of N-Isopropyl-3,5-dimethylaniline: A Review of Current Advancements and Challenges
The synthesis of this compound primarily involves the N-alkylation of 3,5-dimethylaniline (B87155). Modern synthetic strategies are increasingly focused on atom economy, sustainability, and efficiency, moving away from traditional methods that often require harsh conditions and produce significant waste.
One of the most promising advanced methods for the synthesis of this compound is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. organic-chemistry.orgnih.gov This methodology utilizes a catalyst, typically based on ruthenium or iridium, to facilitate the reaction between 3,5-dimethylaniline and isopropyl alcohol. organic-chemistry.orgnih.govrsc.org The alcohol is temporarily dehydrogenated by the catalyst to form acetone (B3395972) in situ, which then undergoes a condensation reaction with the amine to form an imine. The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the final this compound product, with water being the only byproduct. organic-chemistry.org
Another viable route is reductive amination , where 3,5-dimethylaniline is reacted with acetone in the presence of a reducing agent. While effective, this method is often less atom-economical than the borrowing hydrogen approach.
Challenges in the synthesis of this compound primarily stem from the steric hindrance around the nitrogen atom. The two methyl groups on the aniline (B41778) ring, combined with the incoming isopropyl group, can slow down the reaction rate and may require more forcing conditions or highly active catalysts to achieve good yields. rsc.orgmdpi.com Over-alkylation to form a tertiary amine is a potential side reaction that needs to be carefully controlled, often by adjusting the stoichiometry of the reactants and the reaction conditions. ncert.nic.in
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Method | Reactants | Catalyst/Reagent | Advantages | Challenges |
| Borrowing Hydrogen | 3,5-Dimethylaniline, Isopropyl alcohol | Ruthenium or Iridium complexes organic-chemistry.orgnih.gov | High atom economy, water as the only byproduct, often milder conditions. organic-chemistry.orgnih.gov | Catalyst cost and sensitivity, potential for catalyst deactivation. |
| Reductive Amination | 3,5-Dimethylaniline, Acetone | Reducing agents (e.g., NaBH(OAc)₃, H₂/Pd) | Well-established, versatile. | Stoichiometric amounts of reducing agent required, generating more waste. |
| Direct Alkylation | 3,5-Dimethylaniline, Isopropyl halide | Base | Simple concept. | Harsh conditions, potential for over-alkylation, formation of salt byproducts. ncert.nic.in |
Future Perspectives in Reactive Pathways and Mechanistic Exploration
The reactivity of this compound is largely dictated by the interplay between the electron-donating nature of the amino and methyl groups and the significant steric shielding of the nitrogen atom. Future research will likely focus on exploiting these features for novel transformations.
The nitrogen atom, while hindered, retains nucleophilic character and can participate in a variety of reactions. However, its reactivity will be significantly modulated compared to less hindered anilines. Mechanistic studies will be crucial to understand and predict the outcomes of its reactions. Computational modeling, in conjunction with experimental work, could provide deep insights into the transition states and reaction barriers, allowing for the rational design of reactions.
Future explorations of its reactivity could include:
C-H Activation: The methyl groups on the aromatic ring could be targets for C-H activation and functionalization, leading to a new range of derivatives.
Oxidative Coupling Reactions: The electron-rich aromatic ring could undergo oxidative coupling reactions to form novel dimeric or polymeric structures with interesting electronic and material properties.
Directed Ortho-Metalation: The N-isopropyl group could potentially act as a directing group for the metalation of the ortho positions of the aniline ring, enabling the synthesis of specifically substituted derivatives.
Prognosticating Emerging Roles in Catalysis and Supramolecular Design
The steric bulk of this compound makes it an intriguing candidate for applications in both catalysis and supramolecular chemistry.
In catalysis , sterically demanding ligands are known to stabilize metal centers and influence the selectivity of catalytic reactions. rsc.org this compound could serve as a precursor to a new class of bulky ligands, such as N-heterocyclic carbenes (NHCs) or phosphine-amines. These ligands could find use in a variety of catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization. The specific steric and electronic properties imparted by the N-isopropyl-3,5-dimethylphenyl group could lead to catalysts with unique reactivity and selectivity profiles.
In the realm of supramolecular design , the ability of the N-H group to act as a hydrogen bond donor, combined with the shape and size of the molecule, could be exploited to create well-defined supramolecular assemblies. researchgate.net By pairing it with complementary molecules capable of hydrogen bonding, it may be possible to construct intricate architectures such as chains, sheets, or capsules. nih.gov The hydrophobic nature of the molecule, due to the hydrocarbon content, could also drive self-assembly in aqueous environments.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Catalysis | Precursor to bulky ligands (e.g., NHCs, phosphines) | Steric hindrance can enhance catalyst stability and selectivity. rsc.org |
| Supramolecular Chemistry | Building block for hydrogen-bonded assemblies | Combination of a hydrogen bond donor and a defined molecular shape. researchgate.netnih.gov |
| Materials Science | Monomer for novel polymers | Potential for creating polymers with unique thermal and electronic properties. |
| Medicinal Chemistry | Scaffold for bioactive molecules | The bulky, lipophilic structure may improve metabolic stability and cell membrane permeability. enamine.net |
Interdisciplinary Research Avenues and Translational Impact
The unique properties of this compound suggest several avenues for interdisciplinary research with significant translational potential.
In materials science , polymers incorporating this bulky amine could exhibit interesting properties such as high thermal stability, specific solubility characteristics, and potentially useful electronic or optical properties. These materials could find applications in areas such as specialty coatings, membranes, or electronic devices.
In medicinal chemistry , the introduction of bulky, lipophilic groups can be a strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. enamine.netcresset-group.com this compound could serve as a novel scaffold or building block for the synthesis of new bioactive molecules. Its derivatives could be explored for a range of therapeutic targets, with the expectation that the sterically hindered aniline moiety might impart favorable drug-like properties.
The development of more efficient and sustainable synthetic routes to this compound will be a key enabler for its broader investigation and application. As our understanding of its reactivity and properties grows, it is anticipated that this molecule will transition from a chemical curiosity to a valuable tool in the hands of chemists across multiple disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isopropyl-3,5-dimethylaniline, and how can diastereoselectivity be optimized?
- Methodology : A scalable approach involves organophotoredox-catalyzed [3 + 2] cycloadditions, as demonstrated for structurally similar aniline derivatives. For example, N-Cyclopropyl-3,5-dimethylaniline was synthesized via a bromobenzene precursor under photoredox conditions, achieving high diastereoselectivity through careful solvent selection (petroleum ether:EtOAc = 20:1) and catalyst tuning .
- Key Data :
- Yield : Not explicitly reported for N-Isopropyl derivatives, but analogous reactions achieve >80% purity post-chromatography.
- 1H NMR Characterization : For related compounds, δ 6.43 (d, J = 8.8 Hz, aromatic H), 2.27 (s, methyl groups) .
Q. How should researchers characterize this compound spectroscopically?
- Methodology : Use 1H NMR (400 MHz, CDCl₃) to identify aromatic protons and substituents. For example, the isopropyl group typically shows a multiplet at δ 2.45–2.39 ppm, while methyl groups appear as singlets near δ 2.27 ppm. Compare with published spectra of analogous compounds (e.g., N-Cyclopropyl-3,5-dimethylaniline) .
- Advanced Tip : Combine with mass spectrometry (MS) to confirm molecular weight and high-resolution MS for exact mass validation.
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow guidelines for structurally similar anilines (e.g., N-Ethyl-3,5-dimethylaniline Hydrochloride):
- PPE : Wear gloves, goggles, and lab coats (H313/H333 risks) .
- Storage : Keep in airtight containers, away from heat/oxidizers .
- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry, and what structural insights can crystallography provide?
- Methodology : Study its role as a ligand in organometallic complexes. For instance, the molybdenum complex [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂] crystallizes in a monoclinic system (space group P2₁/n), with unit cell parameters a = 13.262 Å, b = 17.090 Å, c = 13.306 Å, and β = 109.387°. X-ray diffraction reveals a Mo–Mo bond distance of ~2.54 Å, stabilized by η²-coordination .
- Table 1 : Crystallographic Data for Mo Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.262 (2) |
| b (Å) | 17.090 (3) |
| c (Å) | 13.306 (2) |
| β (°) | 109.387 (2) |
Q. What mechanistic insights exist for DNA adduct formation by this compound derivatives?
- Methodology : Investigate oxidative activation pathways. For example, N-acetoxy-3,5-dimethylaniline reacts with DNA to form C8-guanine adducts, as shown via LC-MS/MS analysis. Key steps include cytochrome P450-mediated oxidation to nitroso intermediates, which bind DNA .
- Experimental Design :
- In vitro : Incubate derivatives with liver microsomes (e.g., rat S9 fraction) to simulate metabolic activation.
- Detection : Use ³²P-postlabeling or mass spectrometry to quantify adducts .
Q. How do substituents (e.g., isopropyl vs. ethyl) influence the electronic properties of 3,5-dimethylaniline derivatives?
- Methodology : Compare Hammett σ values and spectroscopic data. For example:
- N-Isopropyl : Electron-donating isopropyl group increases amine basicity (pKa ~5.2).
- N-Ethyl : Similar donating effect but slightly lower steric hindrance .
- Spectroscopic Comparison :
- NMR Shifts : Isopropyl groups cause upfield shifts in adjacent protons due to shielding effects.
- IR : N-H stretches near 3400 cm⁻¹; aromatic C-H bends at 800–850 cm⁻¹ .
Methodological Considerations
- Contradictions/Uncertainties : While polymerization studies mention N,N-dimethyl-3,5-dimethylaniline as an accelerator , analogous data for N-isopropyl derivatives are lacking. Verify reactivity via kinetic studies (e.g., radical inhibition assays).
- Data Gaps : No NIST reference data exist for this compound . Researchers should prioritize experimental characterization (e.g., DSC for thermal stability, GC-MS for purity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
